5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
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Overview
Description
5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride is a synthetic organic compound that features a benzoic acid core substituted with a chloro group and an imidazole ring
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the imidazole derivative.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and biological processes involved.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects would depend on the exact nature of the target and the biological system in which the compound is present.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions using a nickel-catalyzed addition to nitriles.
Substitution on the Benzoic Acid Core: The chloro group is introduced via electrophilic aromatic substitution, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling of the Imidazole and Benzoic Acid: The imidazole derivative is then coupled with the chlorinated benzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Dechlorinated benzoic acid derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-1H-imidazol-1-yl)benzoic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
5-chloro-2-(1H-imidazol-1-yl)benzoic acid: Similar structure but without the methyl group on the imidazole ring, potentially affecting its properties.
Uniqueness
5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological interactions. These substitutions may enhance its stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
5-chloro-2-(2-methylimidazol-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2.ClH/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11(15)16;/h2-6H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METYGVXFDHRHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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